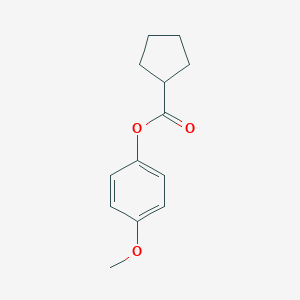
4-methoxyphenyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxyphenyl cyclopentanecarboxylate is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.2643 g/mol . This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a 4-methoxyphenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cyclopentanecarboxylic acid, 4-methoxyphenyl ester can be achieved through several methods:
Synthetic Routes: One common method involves the esterification of cyclopentanecarboxylic acid with 4-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrially, the compound can be produced through the palladium-catalyzed hydrocarboxylation of cyclopentene, followed by esterification with 4-methoxyphenol. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
4-methoxyphenyl cyclopentanecarboxylate undergoes various chemical reactions:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
4-methoxyphenyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
4-methoxyphenyl cyclopentanecarboxylate can be compared with other similar compounds:
Cyclopentanecarboxylic Acid: This compound lacks the methoxyphenyl ester group and has different chemical properties and applications.
4-Methoxyphenyl Acetate: This ester has a similar phenyl ester group but differs in the aliphatic chain, leading to different reactivity and uses.
Cyclopentyl Acetate: This compound has a cyclopentane ring but lacks the methoxyphenyl group, resulting in distinct chemical behavior.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(4-methoxyphenyl) cyclopentanecarboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-11-6-8-12(9-7-11)16-13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
InChI Key |
ORMAVLLFHICVKM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289617.png)
![6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)





